![molecular formula C11H21ClN2O B1398336 N-cyclopentylpiperidine-4-carboxamide hydrochloride CAS No. 1220038-00-5](/img/structure/B1398336.png)
N-cyclopentylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-cyclopentylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylpiperidine-4-carboxamide hydrochloride typically involves the reaction of cyclopentylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that N-cyclopentylpiperidine-4-carboxamide hydrochloride may exhibit analgesic and anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pain pathways, suggesting potential therapeutic uses in pain management .
Neurological Research
This compound has been investigated for its role as a ligand in receptor binding studies related to neurodegenerative diseases such as Alzheimer's. Its ability to inhibit cholinesterase enzymes positions it as a candidate for further development in treating cognitive decline associated with neurodegeneration .
Case Study: Dual Inhibition of Thrombin and Cholinesterase
A study highlighted the design of isonipecotamide derivatives, which include N-cyclopentylpiperidine analogs, showing promising dual inhibition of thrombin and cholinesterase. These effects were linked to improved cognitive outcomes in models of Alzheimer’s disease .
Industrial Applications
This compound is also utilized in the development of new materials, particularly polymers and coatings with specific properties due to its unique chemical structure. Its ability to form stable complexes with various substrates enhances its utility in industrial applications.
Comparison with Related Compounds
The unique cyclopentyl group in N-cyclopentylpiperidine-4-carboxamide distinguishes it from other piperidine derivatives, such as N-cyclohexylpiperidine-4-carboxamide. This structural difference may influence binding affinities and selectivity toward specific molecular targets.
Table 2: Comparison of Piperidine Derivatives
Compound Name | Unique Feature | Potential Application |
---|---|---|
N-cyclopentylpiperidine-4-carboxamide | Cyclopentyl group | Analgesic, anti-inflammatory |
N-cyclohexylpiperidine-4-carboxamide | Cyclohexyl group | Neuroprotective |
N-phenylpiperidine-4-carboxamide | Phenyl group | Antidepressant |
Mechanism of Action
The mechanism of action of N-cyclopentylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-cyclopentylpiperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:
- N-methylpiperidine-4-carboxamide
- N-ethylpiperidine-4-carboxamide
- N-cyclohexylpiperidine-4-carboxamide
These compounds share a similar piperidine core structure but differ in the substituents attached to the nitrogen atom. The unique cyclopentyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-cyclopentylpiperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its piperidine core with a cyclopentyl substituent and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the cyclopentyl group and carboxamide moiety.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on neurotransmitter systems, particularly acetylcholine and its related enzymes.
Key Findings:
-
Acetylcholinesterase Inhibition:
- The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
- IC50 values reported for related compounds suggest a moderate inhibition range, indicating potential therapeutic applications in cognitive disorders .
- Neuroprotective Effects:
- Antimicrobial Activity:
Research Data Table
Case Study 1: Neuroprotective Properties
In a preclinical study, a series of piperidine derivatives were evaluated for their neuroprotective effects in models of oxidative stress-induced neurotoxicity. Results indicated that certain derivatives, including those structurally related to this compound, significantly reduced neuronal cell death and improved cell viability .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperidine derivatives against Mycobacterium tuberculosis. Although this compound was not directly tested, its analogs exhibited promising results with IC50 values indicating effective inhibition at low concentrations .
Properties
IUPAC Name |
N-cyclopentylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMDNPADUCLDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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